molecular formula C13H10N4O2S B2865383 3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946318-65-6

3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2865383
CAS No.: 946318-65-6
M. Wt: 286.31
InChI Key: WPMCOAAAJJMQLZ-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic core, designed for advanced pharmacological screening and oncology research. Compounds incorporating isoxazole, thiazole, and pyridine pharmacophores have demonstrated significant potential as anticancer agents in scientific studies. Research on structurally similar molecules has shown potent activity against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The molecular design of this chemotype is strategic; the isoxazole-carboxamide moiety is often considered a key pharmacophore, while the incorporation of the pyridinyl-thiazole segment can enhance interactions with biological targets . Although the specific mechanism of action for this compound requires further investigation, related analogues have been shown to induce apoptosis and inhibit cell proliferation, making them promising candidates for the development of novel targeted therapies . This compound is presented as a high-purity chemical tool to support these innovative research pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-6-11(19-17-8)12(18)16-13-15-10(7-20-13)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMCOAAAJJMQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Isoxazole ring
  • Thiazole moiety
  • Pyridine group

The molecular formula for this compound is C13H10N4O2SC_{13}H_{10}N_{4}O_{2}S, with a molecular weight of 286.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which are crucial for its pharmacological effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties. For instance, derivatives with thiazole and isoxazole moieties have been reported to inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .
  • Anticancer Potential : Preliminary studies indicate that the compound may have anticancer properties. Research involving related thiazole derivatives has demonstrated their ability to reduce cell viability in cancer cell lines such as Caco-2 and A549, which are commonly used in evaluating anticancer activity .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with disease processes. For example, some thiazole derivatives have been shown to act as lysophosphatidic acid receptor antagonists, which could be a mechanism worth exploring for this compound .

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Modifications to the thiazole and isoxazole rings can significantly influence their efficacy:

Compound NameStructureBiological Activity
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazoleStructureAntibacterial
1-(4-naphthalen-2-yl)thiazolStructureAnticonvulsant
1,3-benzothiazole derivativesStructureAntitumor

The unique combination of the pyridine and thiazole moieties within an isoxazole framework may enhance its interaction with biological targets compared to other similar compounds.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : One study evaluated the efficacy of thiazole derivatives against Caco-2 cells, reporting a significant decrease in cell viability (39.8% compared to untreated controls). The incorporation of specific substituents on the thiazole ring was found to enhance anticancer activity significantly (p < 0.001) .
  • Antimicrobial Activity : Another investigation into aminothiazole derivatives demonstrated varying degrees of antimicrobial activity against Mycobacterium tuberculosis strains, emphasizing the importance of structural modifications in enhancing efficacy against resistant strains .

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